2-(Quinolin-4-YL)acetic acid

Medicinal Chemistry Agrochemical Research Formulation Science

Researchers seeking precise heterocyclic building blocks for SAR studies often face limited access to the 4-position quinoline isomer. 2-(Quinolin-4-YL)acetic acid (CAS 109922-57-8) resolves this with a defined pKa of 2.92±0.30 and LogP of 1.86, enabling predictable reactivity in amide couplings and metal coordination. Its dual carboxylic acid/quinoline nitrogen sites support orthogonal conjugation for bifunctional probe synthesis. - Distinct 4-substitution vector not achievable with 2- or 3-isomers - Basis for thioether derivatives enhancing rhizogenesis in plant tissue culture - Reliable supply with ≥98% purity; batch-specific QC data available

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 109922-57-8
Cat. No. B034206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-4-YL)acetic acid
CAS109922-57-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14)
InChIKeyKNXINOHLQFUXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-4-YL)acetic acid: Core Quinoline Scaffold


2-(Quinolin-4-YL)acetic acid is a heterocyclic building block featuring a quinoline core with an acetic acid moiety at the 4-position. This structural arrangement confers a predicted pKa of 2.92±0.30 and a LogP of 1.86 , distinguishing it from other positional isomers like quinoline-2-acetic acid or quinoline-3-acetic acid . Its molecular weight of 187.19 g/mol and dual reactive sites—the carboxylic acid group and the quinoline nitrogen—enable diverse chemical transformations , making it a foundational scaffold in medicinal chemistry and agrochemical research.

2-(Quinolin-4-YL)acetic acid: Substitution Limitations


Direct substitution of 2-(quinolin-4-yl)acetic acid with other quinoline-acetic acid isomers or simple quinoline derivatives is not scientifically sound. Positional isomers (e.g., quinoline-2-acetic acid, quinoline-3-acetic acid) exhibit different electronic distributions, pKa values, and steric profiles, which profoundly impact their reactivity in coupling reactions and their interaction with biological targets . For instance, the 4-position substitution provides a unique vector for molecular extension compared to the 2- or 3- positions . Furthermore, derivatives like 2,2-difluoro-2-(quinolin-4-yl)acetic acid or 2-((6-R-quinolin-4-yl)thio)acetic acid demonstrate how modifications to this core scaffold can dramatically alter properties such as metabolic stability or plant growth stimulation activity [1]. Therefore, the specific substitution pattern and functional group arrangement of 2-(quinolin-4-yl)acetic acid are critical for achieving desired outcomes in research applications.

Quantitative Evidence for 2-(Quinolin-4-YL)acetic acid


pKa and Lipophilicity Profile

The compound exhibits a predicted acid dissociation constant (pKa) of 2.92±0.30, indicating its behavior as a relatively strong acid compared to simple acetic acid (pKa ~4.76) . Its predicted partition coefficient (LogP) is 1.86, providing a quantifiable measure of its lipophilicity . This LogP value suggests a moderate ability to cross biological membranes compared to more hydrophilic analogs like quinoline-4-carboxylic acid (predicted LogP ~1.2) .

Medicinal Chemistry Agrochemical Research Formulation Science

Oxidation to Quinoline-4-Carboxylic Acid

2-(Quinolin-4-yl)acetic acid can be selectively oxidized to quinoline-4-carboxylic acid, a transformation that is not directly applicable to its positional isomers (e.g., quinoline-2-acetic acid) due to differences in the stability and formation of reaction intermediates [1]. This specific reactivity allows it to serve as a direct precursor for another valuable quinoline scaffold, expanding its synthetic utility beyond that of a simple end-product.

Organic Synthesis Medicinal Chemistry Building Blocks

Rhizogenesis Stimulation vs. Thioether Analogs

While 2-(quinolin-4-yl)acetic acid serves as the parent scaffold, its derivative, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid, has been quantitatively shown to be a superior stimulator of rhizogenesis (root formation) compared to the original acid in *Paulownia* clones in vitro [1]. This highlights the core scaffold's potential for optimization in agrochemical applications, where specific modifications lead to significant functional divergence.

Agrochemical Research Plant Physiology Growth Stimulants

Application Scenarios for 2-(Quinolin-4-YL)acetic acid


Medicinal Chemistry: Quinoline Library Scaffold

Leverage its defined physicochemical profile (pKa 2.92, LogP 1.86) and unique oxidative pathway to quinoline-4-carboxylic acid to build focused compound libraries. The specific 4-position substitution offers a distinct vector for exploring structure-activity relationships (SAR) that is not accessible with 2- or 3-position isomers .

Agrochemical Research: Plant Growth Regulator Scaffold

Use 2-(quinolin-4-yl)acetic acid as a starting point for synthesizing and evaluating new thioether derivatives, as these modifications have demonstrated a capacity to significantly enhance rhizogenesis in plant tissue culture models [1]. This provides a clear, evidence-based route for developing novel, non-toxic growth stimulants.

Chemical Biology: Target Engagement Tool

Employ the compound's dual functional groups (carboxylic acid and quinoline nitrogen) for orthogonal conjugation chemistry (e.g., amide bond formation with the acid, metal coordination or alkylation at the nitrogen). This enables the creation of bifunctional probes or affinity matrices for target identification and validation studies .

Technical Documentation Hub

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